molecular formula C48H70O4 B15360565 Dihydroabietyl phthalate CAS No. 26760-71-4

Dihydroabietyl phthalate

Cat. No.: B15360565
CAS No.: 26760-71-4
M. Wt: 711.1 g/mol
InChI Key: XWLUOSGZFMLRHF-UHFFFAOYSA-N
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Description

Dihydroabietyl phthalate is a synthetic compound derived from abietic acid, a natural resin obtained from pine trees. It is primarily used in the production of plastics, coatings, and adhesives due to its excellent properties as a plasticizer and stabilizer.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydroabietyl phthalate is synthesized through the esterification of dihydroabietyl alcohol with phthalic anhydride. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, under reflux conditions.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors. The process is optimized to achieve high yields and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions: Dihydroabietyl phthalate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Halogenation reactions are carried out using halogenating agents like chlorine or bromine.

Major Products Formed:

  • Oxidation: Formation of this compound derivatives with hydroxyl groups.

  • Reduction: Production of dihydroabietyl alcohol.

  • Substitution: Introduction of halogen atoms into the compound.

Scientific Research Applications

Dihydroabietyl phthalate has a wide range of applications in scientific research:

  • Chemistry: Used as a plasticizer in the synthesis of polymers and resins.

  • Biology: Employed in the study of cell membranes and lipid interactions.

  • Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.

  • Industry: Utilized in the production of coatings, adhesives, and other industrial materials.

Mechanism of Action

The mechanism by which dihydroabietyl phthalate exerts its effects involves its interaction with polymer chains, enhancing flexibility and durability. It acts by inserting itself between polymer chains, reducing intermolecular forces and increasing the mobility of the chains.

Molecular Targets and Pathways Involved:

  • Polymer Chains: this compound targets polymer chains, disrupting their crystalline structure and increasing flexibility.

  • Cell Membranes: In biological applications, it interacts with lipid bilayers, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

  • Dimethyl phthalate

  • Dibutyl phthalate

  • Diethyl phthalate

  • Dioctyl phthalate

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Properties

CAS No.

26760-71-4

Molecular Formula

C48H70O4

Molecular Weight

711.1 g/mol

IUPAC Name

bis[(1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-1-yl)methyl] benzene-1,2-dicarboxylate

InChI

InChI=1S/C48H70O4/c1-31(2)33-15-19-39-35(27-33)17-21-41-45(5,23-11-25-47(39,41)7)29-51-43(49)37-13-9-10-14-38(37)44(50)52-30-46(6)24-12-26-48(8)40-20-16-34(32(3)4)28-36(40)18-22-42(46)48/h9-10,13-14,27-28,31-34,39-42H,11-12,15-26,29-30H2,1-8H3

InChI Key

XWLUOSGZFMLRHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC2C(=C1)CCC3C2(CCCC3(C)COC(=O)C4=CC=CC=C4C(=O)OCC5(CCCC6(C5CCC7=CC(CCC76)C(C)C)C)C)C

Origin of Product

United States

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